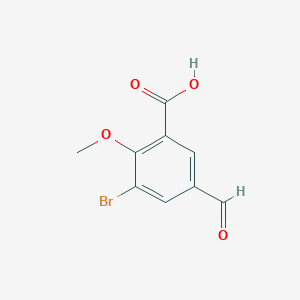

3-Bromo-5-formyl-2-methoxybenzoic acid

Description

Significance of Substituted Benzoic Acids as Scaffolds in Organic Chemistry

Substituted benzoic acids are a class of aromatic carboxylic acids that are fundamental building blocks in organic synthesis. fiveable.me The presence of a carboxyl group attached to a benzene (B151609) ring makes them versatile starting materials for a wide array of chemical transformations. fiveable.me The acidity and reactivity of the benzoic acid moiety can be finely tuned by the presence of various substituents on the aromatic ring. fiveable.menih.govlibretexts.org

Electron-withdrawing groups, such as halogens or nitro groups, tend to increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion. fiveable.menih.gov Conversely, electron-donating groups generally decrease acidity. fiveable.me This ability to modulate electronic properties is crucial for designing molecules with specific desired characteristics. fiveable.me Furthermore, the carboxylic acid group itself can serve as a versatile handle for transformations such as halogenation and borylation, providing new avenues for cross-coupling reactions. nih.govacs.org

Multifunctional aromatic carboxylic acids are also highly valued in the design of coordination polymers and metal-organic frameworks (MOFs), where they act as versatile building blocks to create complex architectures with unique properties. mdpi.com

Strategic Importance of Halogen, Formyl, and Alkoxy Functionalities in Aromatic Systems

The strategic placement of halogen, formyl, and alkoxy groups on an aromatic ring, as seen in 3-Bromo-5-formyl-2-methoxybenzoic acid, imparts a high degree of synthetic versatility. Each functional group offers distinct reactivity, allowing for selective and sequential chemical modifications.

Halogen (Bromo) Group: The bromine atom is a moderately deactivating group in electrophilic aromatic substitution, meaning it slows down the reaction rate compared to unsubstituted benzene. masterorganicchemistry.com This is due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. masterorganicchemistry.comlibretexts.org However, the true synthetic power of the bromo group lies in its ability to participate in a vast number of cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental for the construction of complex molecular frameworks. lifechemicals.com Halogenation of aromatic rings is typically achieved through electrophilic aromatic substitution, often requiring a Lewis acid catalyst to "activate" the halogen. masterorganicchemistry.comkhanacademy.org

Formyl (Aldehyde) Group: The formyl group is a strongly deactivating group due to its ability to withdraw electron density from the aromatic ring through resonance. masterorganicchemistry.com Aldehydes are valuable synthetic intermediates because they can be readily converted into a wide range of other functional groups. lifechemicals.com For example, they can be oxidized to carboxylic acids, reduced to alcohols, or used in various carbon-carbon bond-forming reactions.

Alkoxy (Methoxy) Group: The methoxy (B1213986) group is an activating group, meaning it increases the rate of electrophilic aromatic substitution. masterorganicchemistry.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.com This electron-donating nature also directs incoming electrophiles to the ortho and para positions on the ring.

The interplay of these functional groups—one deactivating (bromo), one strongly deactivating (formyl), and one activating (methoxy)—creates a complex electronic landscape on the aromatic ring, enabling chemists to perform highly selective reactions.

Overview of Advanced Synthetic Building Blocks in Contemporary Organic Synthesis

Modern organic synthesis relies heavily on the use of advanced building blocks—small, functionalized molecules that serve as the foundational units for constructing more complex structures. boronmolecular.com These building blocks are essential for the synthesis of pharmaceuticals, polymers, agrochemicals, and various materials. hilarispublisher.com They are characterized by the presence of specific functional groups that allow for the introduction of chemical diversity and desired structural motifs. lifechemicals.com

The development of novel building blocks is driven by the need for precision molecular design, allowing scientists to create materials with tailored properties. hilarispublisher.com Multifunctional molecules like this compound are prime examples of such advanced building blocks. Their pre-installed functional groups provide multiple points for chemical modification, streamlining the synthesis of complex target molecules. lifechemicals.com This modular approach to synthesis is highly efficient and has transformed industries ranging from healthcare to materials science.

Evolution of Research Methodologies for Complex Aromatic Compounds

The characterization and analysis of complex aromatic compounds have evolved significantly with advancements in spectroscopic and computational techniques. Methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry are indispensable tools for elucidating the structure of these molecules. bohrium.comucl.ac.ukacs.orgacs.org

Spectroscopic studies, for instance, can reveal detailed information about the electronic and steric effects of substituents on the aromatic ring. cdnsciencepub.com Ultraviolet (UV) absorption spectra of substituted benzoic acids show characteristic absorption bands that are influenced by the nature and position of the substituents. researchgate.net

In parallel, computational methods, including molecular simulation and density functional theory (DFT) calculations, have become increasingly powerful for predicting the properties and reactivity of complex molecules. bohrium.comucl.ac.uk These computational tools allow researchers to study intermolecular interactions, conformational preferences, and reaction mechanisms in silico, providing valuable insights that complement experimental findings. ucl.ac.uk The combination of advanced experimental and computational methods enables a deeper understanding of the structure-property relationships in complex aromatic systems. researchgate.net

Below is a table summarizing the key properties of the functional groups present in this compound.

| Functional Group | Type | Effect on Electrophilic Aromatic Substitution | Key Synthetic Roles |

| Carboxylic Acid | Deactivating | Meta-directing | Acidity modulation, conversion to esters/amides, cross-coupling precursor |

| Bromo | Deactivating | Ortho, Para-directing | Participant in cross-coupling reactions (e.g., Suzuki, Heck) |

| Formyl | Deactivating | Meta-directing | Conversion to alcohols, carboxylic acids, imines; C-C bond formation |

| Methoxy | Activating | Ortho, Para-directing | Increases ring reactivity, directs incoming electrophiles |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-formyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTOWTTWEYSHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Formyl 2 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-bromo-5-formyl-2-methoxybenzoic acid suggests several possible disconnections. The formyl and bromo groups are prime candidates for disconnection via formylation and bromination reactions, respectively. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the formyl group leads to the precursor 3-bromo-2-methoxybenzoic acid . This pathway relies on the subsequent formylation of this precursor.

Pathway B: Disconnection of the bromo group suggests 3-formyl-2-methoxybenzoic acid as the key intermediate. This route would involve the bromination of this precursor.

A third possibility involves the disconnection of the carboxyl group, which could be formed from the oxidation of a corresponding benzyl (B1604629) group. However, the direct introduction of the carboxyl group or its precursor at a later stage adds complexity to the synthesis. Therefore, Pathways A and B represent the most logical and common strategies for the synthesis of polysubstituted benzoic acids.

Precursor Design and Selection

The choice of precursor is dictated by the feasibility and regioselectivity of the subsequent functionalization steps.

For Pathway A , the precursor is 3-bromo-2-methoxybenzoic acid . The synthesis of this precursor can be envisioned starting from commercially available materials such as 2-methoxybenzoic acid or 3-bromobenzoic acid. The directing effects of the methoxy (B1213986) and carboxyl groups will influence the position of the incoming substituent.

For Pathway B , the precursor is 3-formyl-2-methoxybenzoic acid . The synthesis of this intermediate could potentially start from 2-methoxybenzoic acid, followed by a formylation reaction.

The selection between these precursors hinges on the ability to control the regioselectivity of the subsequent bromination or formylation step. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the new group.

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the bromo and formyl groups onto a pre-existing benzoic acid derivative. The order of these introductions is critical for achieving the desired 3,5-disubstitution pattern.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a fundamental reaction for the introduction of a bromine atom onto an aromatic ring. guidechem.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

The methoxy group (-OCH3) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. google.comsigmaaldrich.com The carboxylic acid group (-COOH) and the formyl group (-CHO) are deactivating groups and meta-directors, withdrawing electron density from the ring. chemicalbook.com

In a potential synthesis starting from 3-formyl-2-methoxybenzoic acid (Pathway B), the directing effects of the existing groups would need to be carefully considered. The methoxy group at C2 directs ortho and para, to positions C1, C3, and C5. The formyl group at C3 directs meta, to positions C1 and C5. The carboxylic acid at C1 directs meta to positions C3 and C5. The convergence of these directing effects at position C5 makes it the most likely site for electrophilic attack by bromine.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH3 | C2 | Activating | Ortho, Para |

| -CHO | C3 | Deactivating | Meta |

| -COOH | C1 | Deactivating | Meta |

This table summarizes the directing effects of the functional groups relevant to the synthesis of this compound.

In cases where the desired regioselectivity is difficult to achieve due to conflicting directing effects, the use of protecting groups can be a valuable strategy. For instance, the carboxylic acid could be temporarily converted to an ester to modulate its electronic influence. However, in the case of 3-formyl-2-methoxybenzoic acid, the combined directing effects strongly favor substitution at the desired C5 position, potentially obviating the need for protecting groups. The choice of brominating agent, such as molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3) or N-bromosuccinimide (NBS), can also influence the outcome of the reaction.

Formylation Reactions on Aromatic Substrates

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. google.com Several methods exist for aromatic formylation, including the Vilsmeier-Haack reaction, the Gattermann reaction, and the Duff reaction. guidechem.com The choice of method depends on the reactivity of the aromatic substrate and the compatibility of the existing functional groups.

For the synthesis of this compound via Pathway A, the precursor would be 3-bromo-2-methoxybenzoic acid. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the bromo and carboxyl groups are deactivating. The methoxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C3 position is already occupied by a bromine atom, the formylation would be expected to occur at the C5 position, leading to the desired product.

The Vilsmeier-Haack reaction, which employs phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), is a common and effective method for formylating activated aromatic rings and would be a suitable choice for this transformation. guidechem.com

Vilsmeier-Haack Formylation Variants

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. tandfonline.comcdnsciencepub.com The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. cdnsciencepub.comrsc.org This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution mechanism. rsc.org

For the synthesis of this compound, a plausible precursor would be 3-bromo-2-methoxybenzoic acid. The success of the Vilsmeier-Haack reaction on this substrate depends on the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the bromine (-Br) is a deactivating, ortho-, para-director. The carboxylic acid group (-COOH) is a deactivating, meta-director. The combined influence of these groups makes the C5 position, which is para to the activating methoxy group and meta to the carboxyl group, the most likely site for formylation.

The general mechanism involves:

Formation of the Vilsmeier reagent from DMF and POCl₃. tandfonline.com

Electrophilic attack by the aromatic ring on the Vilsmeier reagent. tandfonline.com

Hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the aldehyde. cdnsciencepub.com

Interactive Data Table: Vilsmeier-Haack Reaction Parameters

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Formylating Agent Source | N,N-Dimethylformamide (DMF), N-Methylformanilide | Provides the formyl group |

| Activating Agent | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Reacts with DMF to form the electrophilic Vilsmeier reagent |

| Substrate Requirement | Electron-rich aromatic or heteroaromatic compounds | The nucleophile in the electrophilic substitution |

| Reaction Temperature | 0 °C to 80 °C, depending on substrate reactivity | Controls reaction rate and selectivity |

| Workup | Aqueous hydrolysis | Converts the iminium intermediate to the final aldehyde |

Other Formylation Methods and Their Applicability

While the Vilsmeier-Haack reaction is suitable for activated rings, other formylation methods exist, each with its own scope and limitations. Their applicability to synthesizing this compound depends on the chosen precursor and the tolerance of other functional groups.

Gattermann-Koch Reaction : This method uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system (e.g., AlCl₃/CuCl). It is generally restricted to benzene (B151609) and simple alkylbenzenes and is not suitable for phenols, phenol (B47542) ethers, or benzoic acids due to catalyst deactivation and substrate reactivity issues.

Gattermann Reaction : A variation that uses hydrogen cyanide (HCN) or zinc cyanide (Zn(CN)₂) in place of CO. It is applicable to more activated substrates like phenols and their ethers. However, the high toxicity of HCN is a significant drawback.

Duff Reaction : This method employs hexamethylenetetramine (HMTA) as the formylating agent and is effective for highly activated substrates like phenols, typically resulting in ortho-formylation. Its applicability would depend on the specific precursor used.

Reimer-Tiemann Reaction : Involves the reaction of a phenol with chloroform (B151607) (CHCl₃) in a strong base. It is primarily used for the ortho-formylation of phenols and is not directly applicable to a benzoic acid precursor.

Metal-Catalyzed Carbonylations : Modern palladium-catalyzed methods can formylate aryl halides or triflates using CO or other C1 sources like formic acid. For instance, an aryl iodide could be converted to an aldehyde under these conditions, offering an alternative route if a suitable halo-precursor is available.

Alkoxylation/Methoxylation Methods for Aryl Ethers

The introduction of the 2-methoxy group is a key step that can be achieved through various methods, typically involving the substitution of a leaving group on the aromatic ring. A plausible precursor for this step would be a compound like 3-bromo-5-formyl-2-hydroxybenzoic acid or 2,3-dibromo-5-formylbenzoic acid.

Williamson Ether Synthesis : The classical method involves the deprotonation of a hydroxyl group with a base (e.g., NaH, K₂CO₃) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, dimethyl sulfate). This would be an effective strategy starting from a 2-hydroxy precursor.

Metal-Catalyzed Methoxylation : Modern cross-coupling reactions provide powerful alternatives for forming C-O bonds.

Palladium-Catalyzed Methoxylation : Buchwald-Hartwig and related systems can couple aryl halides (bromides or chlorides) with methanol (B129727) or methoxides. These reactions often employ specialized phosphine (B1218219) ligands. Recent developments have also enabled the direct ortho-C–H methoxylation of aryl halides using a palladium/norbornene cooperative catalysis system, which could offer a novel route. beilstein-journals.orgbeilstein-journals.org

Copper-Catalyzed Methoxylation : The Ullmann condensation and more modern variants use copper catalysts, which are often more cost-effective than palladium. These methods can couple aryl halides with alcohols or alkoxides. For example, a copper-catalyzed cross-coupling between an aryl bromide and 9-BBN-OMe has been reported as an efficient method for synthesizing aryl methyl ethers under mild conditions. nih.gov

Stepwise Functional Group Interconversion Strategies

An alternative to direct functionalization is the synthesis of a simpler, substituted aromatic precursor followed by the interconversion of functional groups to arrive at the final product.

Oxidation of Precursor Alkyl/Aldehyde Groups to Carboxylic Acid

The carboxylic acid moiety can be generated through the oxidation of a precursor containing a methyl, hydroxymethyl, or aldehyde group at the C1 position. For example, a synthetic route could begin with a molecule like 3-bromo-5-formyl-2-methoxytoluene.

Oxidation of a Methyl Group : A common and robust method for converting an aromatic methyl group to a carboxylic acid is oxidation with strong oxidizing agents.

Potassium Permanganate (B83412) (KMnO₄) : This is a classic reagent for this transformation, typically used under basic or neutral conditions followed by acidification. The reaction proceeds effectively for methyl groups attached to aromatic rings. scielo.br

Chromic Acid (H₂CrO₄) or Sodium Dichromate (Na₂Cr₂O₇) : These reagents, often generated in situ from CrO₃ or Na₂Cr₂O₇ with sulfuric acid, are also powerful oxidants for this purpose.

Oxidation of a Benzyl Alcohol : If the precursor is a benzyl alcohol (e.g., (3-bromo-5-formyl-2-methoxyphenyl)methanol), a wider range of milder oxidizing agents can be used, which can improve compatibility with other functional groups. Reagents include Jones reagent (CrO₃/H₂SO₄/acetone), pyridinium (B92312) chlorochromate (PCC), or catalytic methods using TEMPO with a stoichiometric oxidant.

Oxidation of a Benzaldehyde : While less common for creating a benzoic acid when an aldehyde already exists elsewhere in the molecule, a precursor like 2-bromo-6-methoxyisophthalaldehyde could theoretically be selectively oxidized, though achieving selectivity would be a significant challenge.

Reduction of Precursor Aldehyde Groups to Alcohol/Hydroxymethyl

In a multi-step synthesis, it may be necessary to protect the aldehyde or convert it to a more robust group. One common strategy is to reduce the aldehyde to a primary alcohol (hydroxymethyl group), which can be re-oxidized later in the sequence. This requires a reducing agent that is chemoselective for the aldehyde in the presence of the carboxylic acid.

Sodium Borohydride (B1222165) (NaBH₄) : This is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce carboxylic acids or esters. This high chemoselectivity makes it ideal for selectively reducing the formyl group of a precursor like this compound to yield (3-bromo-5-(hydroxymethyl)-2-methoxyphenyl)methanol, provided the carboxylic acid is first protected or the reaction conditions are carefully controlled (e.g., low temperature). cdnsciencepub.comtandfonline.comnih.gov

Catalytic Hydrogenation : This method can also be highly selective. Using specific catalysts like Pd(0)EnCat™ 30NP or certain iron(II) complexes allows for the hydrogenation of aldehydes to alcohols under mild conditions, leaving other functional groups like ketones, esters, and carboxylic acids intact. beilstein-journals.orgbeilstein-journals.orgnih.govdoubtnut.com The reaction is typically performed under an atmosphere of hydrogen gas. beilstein-journals.orgbeilstein-journals.org

Interactive Data Table: Selective Aldehyde Reduction Methods

| Method | Reagent(s) | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), often at low temp (-78 °C to RT) | Excellent selectivity for aldehydes over ketones and carboxylic acids. cdnsciencepub.com |

| Catalytic Hydrogenation | H₂, Pd(0)EnCat™ 30NP or Fe(II) pincer complexes | Room temperature, atmospheric H₂ pressure | Highly selective for aldehydes; does not reduce ketones or esters. beilstein-journals.orgnih.gov |

| Transfer Hydrogenation | Formic Acid (HCOOH), Pd(OAc)₂/Cy₃P | 90 °C | Reduces aldehydes selectively over ketones. tandfonline.com |

Introduction of Bromine via Radical or Metal-Catalyzed Pathways

The bromine atom at the C3 position is typically introduced via electrophilic aromatic substitution on a suitable precursor, such as 5-formyl-2-methoxybenzoic acid. The directing effects of the existing substituents are paramount for achieving the correct regiochemistry.

Electrophilic Bromination :

The methoxy group (-OCH₃) is a strongly activating ortho-, para-director.

The formyl group (-CHO) is a deactivating meta-director.

The carboxyl group (-COOH) is also a deactivating meta-director. youtube.commorressier.com

On the precursor 5-formyl-2-methoxybenzoic acid, the C3 position is ortho to the powerful activating -OCH₃ group and meta to the -CHO group. The C4 position is also ortho to the -CHO group and meta to the -OCH₃ group. The C6 position is ortho to the -OCH₃ group and ortho to the -COOH group. The strong activating and directing effect of the methoxy group would strongly favor substitution at the C3 position. Common brominating agents for this transformation include:

Bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). morressier.com

N-Bromosuccinimide (NBS) with an acid catalyst.

Studies on the electrophilic bromination of methoxybenzoic acids confirm that the reaction proceeds, with the rate and orientation being heavily influenced by the positions of the substituents.

Radical and Metal-Catalyzed Pathways : While electrophilic substitution is the most direct route, other methods could be envisioned. For instance, a C-H activation/bromination protocol catalyzed by a transition metal could offer an alternative pathway, though this is often more complex. Radical bromination is generally not selective for aromatic C-H bonds unless it is a benzylic position.

Catalytic Systems and Reaction Conditions Optimization

The successful synthesis of this compound hinges on the careful optimization of catalytic systems and reaction parameters for both the initial bromination and the subsequent formylation steps.

Catalyst Screening and Ligand Effects

Bromination Step: The electrophilic bromination of 2-methoxybenzoic acid is a key transformation. The methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. To achieve the desired 3-bromo isomer, reaction conditions must be carefully controlled. While various brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be employed, the choice of catalyst is crucial for regioselectivity. Lewis acids such as iron(III) bromide (FeBr₃) are commonly used to polarize the bromine molecule, generating a more potent electrophile. Recent advancements have also explored palladium-catalyzed C-H bromination, which can offer alternative regioselectivity, potentially directing the bromine to the meta position relative to a directing group under specific ligand conditions. However, for the synthesis of the 3-bromo isomer from 2-methoxybenzoic acid, traditional electrophilic aromatic substitution with careful control of stoichiometry and temperature is the more probable route.

Formylation Step: The introduction of the formyl group at the C-5 position of 3-bromo-2-methoxybenzoic acid is the subsequent critical step. The Vilsmeier-Haack reaction is a strong candidate for this transformation. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a mild electrophile that reacts with electron-rich aromatic rings. The combined directing effects of the ortho-methoxy group (activating) and the meta-carboxylic acid group (deactivating but meta-directing) would favor the introduction of the formyl group at the C-5 position, which is para to the activating methoxy group and meta to the deactivating carboxyl group.

Another potential formylation method is the Duff reaction, which employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) or acetic acid. The Duff reaction is generally effective for electron-rich substrates like phenols, but its applicability to substituted benzoic acids would require careful optimization.

The Reimer-Tiemann reaction, which uses chloroform in a basic solution, is primarily used for the ortho-formylation of phenols and is less likely to be effective or regioselective for this particular substrate.

Finally, ortho-lithiation followed by formylation is a powerful technique for directed functionalization. Treatment of 3-bromo-2-methoxybenzoic acid with a strong lithium amide base could potentially lead to deprotonation at the C-6 position, ortho to the methoxy group. Subsequent quenching with an electrophilic formylating agent like DMF would introduce the formyl group at this position, not the desired C-5 position. Therefore, this method is likely unsuitable for obtaining the target molecule.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are paramount in both the bromination and formylation stages to maximize the yield of the desired product and minimize the formation of unwanted isomers and byproducts.

For the bromination of 2-methoxybenzoic acid , halogenated solvents like dichloromethane (B109758) or chloroform are often used as they are inert under the reaction conditions. The reaction temperature is typically kept low, often between 0°C and room temperature, to control the rate of reaction and improve the regioselectivity towards the 3-bromo isomer over other potential isomers.

In the Vilsmeier-Haack formylation , the reaction is often carried out using an excess of the formylating reagents which can also act as the solvent. Alternatively, inert solvents such as halogenated hydrocarbons may be used. The reaction temperature for the Vilsmeier-Haack reaction can vary depending on the reactivity of the substrate, but it is generally in the range of 0°C to 80°C. jk-sci.com Careful temperature control is necessary to prevent side reactions and decomposition of the product.

The following table summarizes typical solvents and temperature ranges for analogous reactions:

| Reaction Step | Common Solvents | Typical Temperature Range |

| Bromination of Benzoic Acid Derivatives | Dichloromethane, Chloroform, Acetic Acid | 0°C to 30°C |

| Vilsmeier-Haack Formylation | DMF (as reagent and solvent), Dichloromethane, Chloroform | 0°C to 80°C |

Yield Enhancement and Purity Improvement Protocols

To enhance the yield and purity of this compound, several protocols can be implemented throughout the synthetic sequence.

During the bromination step , slow, dropwise addition of the brominating agent to the solution of 2-methoxybenzoic acid can help to control the reaction and prevent over-bromination or the formation of undesired isomers. After the reaction is complete, a quenching step, for instance with an aqueous solution of a reducing agent like sodium thiosulfate, is often employed to remove any excess bromine. The crude product is typically isolated by filtration or extraction.

For the formylation step , the order of addition of reagents and careful control of stoichiometry are critical. Following the reaction, the mixture is usually quenched by pouring it onto ice water to hydrolyze the intermediate iminium salt to the aldehyde.

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is selected to effectively separate the target compound from impurities based on their different polarities.

The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Scalability and Efficiency of Synthetic Routes

The scalability and efficiency of the proposed synthetic route for this compound are important factors for potential larger-scale production.

Bromination: Electrophilic bromination reactions of aromatic compounds are generally scalable. The reagents are readily available and relatively inexpensive. However, on a larger scale, heat management during the reaction becomes more critical, and efficient mixing is necessary to ensure consistent product quality. The work-up procedure, including quenching and extraction, would also need to be adapted for larger volumes.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is also a well-established and scalable industrial process. The reagents, DMF and POCl₃, are commodity chemicals. The reaction is typically exothermic, so careful temperature control is essential on a larger scale. The work-up involving hydrolysis also needs to be managed appropriately for large quantities.

Chemical Reactivity and Transformation Studies

Reactions of the Formyl (-CHO) Group

The aldehyde functionality in 3-Bromo-5-formyl-2-methoxybenzoic acid is a primary site for chemical modification, allowing for its conversion into a range of other functional groups through oxidation, reduction, and nucleophilic addition reactions.

Oxidation to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid group, yielding 3-Bromo-5-carboxy-2-methoxybenzoic acid. This transformation is a common step in the synthesis of multifunctional aromatic compounds. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of aromatic aldehydes is a well-established reaction in organic chemistry. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. The reaction typically proceeds under aqueous conditions, and the product can be isolated upon acidification.

Illustrative Reaction Data for the Oxidation of Aromatic Aldehydes

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Potassium Permanganate (KMnO₄) | Water/Pyridine (B92270) | 80-100 | 1-3 | 75-90 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-25 | 0.5-2 | 80-95 |

| Silver(I) Oxide (Ag₂O) | Ethanol (B145695)/Water | 25-50 | 12-24 | 85-98 |

Note: This table presents typical conditions for the oxidation of aromatic aldehydes and serves as an illustrative guide for the potential oxidation of this compound.

Reduction to Hydroxymethyl (-CH₂OH) Derivatives

The formyl group is susceptible to reduction to a primary alcohol, the hydroxymethyl group, which would yield 3-Bromo-5-(hydroxymethyl)-2-methoxybenzoic acid. This transformation is typically achieved using mild reducing agents to avoid the reduction of the carboxylic acid group. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the selective reduction of aldehydes and ketones. The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature.

Illustrative Reaction Data for the Reduction of Aromatic Aldehydes

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0-25 | 0.5-2 | 90-98 |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether/THF | 0 | 1-3 | >95 (may also reduce the carboxylic acid) |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | 25 | 2-6 | 90-99 |

Note: This table presents typical conditions for the reduction of aromatic aldehydes and serves as an illustrative guide for the potential reduction of this compound.

Nucleophilic Addition Reactions

The carbon atom of the formyl group is electrophilic and is therefore a target for nucleophiles. These reactions are fundamental in the construction of more complex molecular architectures.

The reaction of the formyl group with primary or secondary amines leads to the formation of imines (Schiff bases) or enamines, respectively. The formation of an imine from this compound and a primary amine (R-NH₂) would proceed via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. These reactions are often catalyzed by a trace amount of acid.

The Wittig reaction provides a powerful method for the conversion of the formyl group into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. This reaction would allow for the introduction of a variety of substituted vinyl groups at the 5-position of the benzoic acid ring.

The formyl group of this compound can participate in base- or acid-catalyzed condensation reactions with compounds containing active methylene (B1212753) groups. In the Knoevenagel condensation, a carbanion generated from an active methylene compound (e.g., malonic ester, cyanoacetic ester) adds to the carbonyl group of the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. Similarly, in an Aldol-type reaction, an enolate can add to the formyl group. These condensation reactions are highly valuable for carbon-carbon bond formation and the synthesis of substituted styrenes and related structures.

Reactions of the Bromine (-Br) Substituent

The bromine atom in this compound is a versatile functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its position on the aromatic ring makes it susceptible to several transition-metal-catalyzed cross-coupling reactions, metal-halogen exchange, and transformations assisted by directed ortho-metalation. These reactions provide powerful tools for the structural modification and elaboration of the benzoic acid core.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise formation of new bonds. The bromine substituent of this compound serves as a key handle for such reactions, with palladium-catalyzed processes being the most prominent. The reactivity in these couplings generally follows the trend of I > Br > Cl for the halide, making aryl bromides like the title compound common and effective substrates. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govtcichemicals.com

The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

For this compound, the Suzuki-Miyaura coupling offers a direct route to biaryl compounds. The reaction is known to be tolerant of various functional groups, including aldehydes, carboxylic acids, and methoxy (B1213986) groups, which are present on the substrate molecule. tcichemicals.com This tolerance obviates the need for protecting groups, enhancing the efficiency of synthetic routes. A variety of aryl and heteroaryl boronic acids can be employed, allowing for the introduction of diverse substituents at the 3-position of the benzoic acid ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands |

| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol (B44631) ester |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or NaOH |

| Solvent | Toluene, Dioxane, THF, often with water as a co-solvent |

| Temperature | 80-110 °C |

This table presents generalized conditions and may require optimization for specific substrates.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting arylalkynes are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

The reaction of this compound in a Sonogashira coupling would lead to the introduction of an alkynyl group at the 3-position. This transformation is compatible with a wide range of functional groups, including those present on the title compound. The reaction proceeds under relatively mild conditions and is a powerful tool for constructing sp²-sp carbon bonds.

Table 2: General Parameters for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) |

| Solvent | THF, DMF, or the amine base itself |

| Temperature | Room Temperature to 80 °C |

This table presents generalized conditions and may require optimization for specific substrates.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile method for creating carbon-carbon bonds and is tolerant of a broad range of functional groups. organic-chemistry.org Applying the Heck reaction to this compound would enable the introduction of a vinyl-type substituent at the 3-position. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent, catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org The reaction conditions are generally compatible with functional groups such as esters, aldehydes, and carboxylic acids. libretexts.org This would allow for the coupling of this compound with various organostannanes to introduce a wide array of alkyl, vinyl, or aryl groups.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal, typically lithium or magnesium. wikipedia.org This reaction is particularly effective for aryl bromides and is used to generate highly reactive organometallic intermediates. These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

For this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would likely lead to a bromine-lithium exchange. This would form a lithiated benzoic acid derivative, which is a potent nucleophile. Subsequent quenching with an electrophile (e.g., CO₂, aldehydes, ketones, or alkyl halides) would install a new substituent at the 3-position. It is important to control the reaction conditions, as the highly reactive organolithium intermediate could potentially react with the formyl or carboxylic acid groups on the molecule. A similar transformation can be achieved using Grignard reagents. Research on related compounds, such as the preparation of t-butyl-3-bromo-5-formylbenzoate, has utilized selective metal-halogen exchange reactions. researchgate.net

Directed Ortho-Metalation Assisted Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. Both the carboxylic acid (as a carboxylate) and the methoxy group are effective DMGs.

In the case of 2-methoxybenzoic acid derivatives, the interplay between these two directing groups is crucial. Studies have shown that by carefully choosing the base and reaction conditions, deprotonation can be selectively directed. bohrium.comorganic-chemistry.org For example, treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures results in deprotonation exclusively at the position ortho to the carboxylate (the 6-position). nih.govacs.org Conversely, using a different base system can alter the regioselectivity. organic-chemistry.orgacs.org

For this compound, the existing substituents would influence the site of metalation. The powerful directing effect of the carboxylate and methoxy groups could potentially be harnessed to introduce substituents at the C4 or C6 positions, although the electronic effects of the bromo and formyl groups would also play a role in determining the most acidic proton.

Reactions of the Carboxylic Acid (-COOH) Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, serving as a precursor to numerous other functionalities. The presence of electron-withdrawing groups on the aromatic ring is known to increase the acidity of benzoic acids, which can influence the rates of these reactions. libretexts.org

Esterification Reactions and Ester Hydrolysis

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. google.comresearchgate.net However, the presence of the ortho-methoxy group may introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. researchgate.net Microwave-assisted esterification could offer a method to accelerate this transformation. researchgate.net

Conversely, the corresponding esters can be hydrolyzed back to the carboxylic acid and alcohol. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic acyl substitution.

Table 1: General Conditions for Esterification of Benzoic Acids

| Reaction | Reagents | Catalyst | Conditions |

| Esterification | Alcohol | Sulfuric Acid researchgate.net or Tin(II) compounds google.com | Heating, removal of water google.comresearchgate.net |

| Hydrolysis | Water | Acid or Base | Heating |

Amide Bond Formation

The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, often through the use of coupling agents or by converting it to a more reactive intermediate like an acyl chloride. Various methods have been developed for amide bond formation, including solvent-free procedures using methoxysilanes as coupling agents and boric acid-catalyzed condensations. rsc.orgresearchgate.net The choice of method would depend on the specific amine being used and the desired reaction conditions. nih.govrsc.org Electron-withdrawing substituents on the benzoic acid can facilitate the reaction. researchgate.net

Anhydride and Acyl Halide Formation

This compound can be converted to its corresponding acyl halide, most commonly an acyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org Phosphorus trichloride (B1173362) (PCl₃) can also be used for this transformation. researchgate.net The resulting acyl halide is a highly reactive intermediate that can be used to synthesize esters, amides, and anhydrides. libretexts.org

Acid anhydrides can be formed by the reaction of the acyl chloride with a carboxylate salt or by the dehydration of two molecules of the carboxylic acid at high temperatures.

Table 2: Reagents for Acyl Halide Formation from Carboxylic Acids

| Product | Reagent | Byproducts | Reference |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | libretexts.org |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | libretexts.org |

| Acyl Chloride | Phosphorus Trichloride (PCl₃) | Phosphonic Acid | researchgate.net |

| Acyl Bromide | Phosphorus Tribromide (PBr₃) | Phosphorous Acid | libretexts.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that aromatic carboxylic acids can undergo, though typically under harsh conditions such as high temperatures. wikipedia.orggoogle.com The stability of the resulting aryl anion intermediate is a key factor. wikipedia.org The presence of electron-withdrawing groups can sometimes facilitate this process. wikipedia.org For aromatic aldehydes, visible-light-catalyzed decarboxylation of related aryl acetic acids has been reported as a mild synthetic route. rsc.org However, direct decarboxylation of an aromatic aldehyde-substituted benzoic acid like the title compound would likely require significant energy input.

Transformations Involving the Methoxy (-OCH₃) Group

The methoxy group is generally stable, but it can be cleaved to form a phenol (B47542) under specific conditions.

Demethylation Reactions to Phenols

The conversion of the methoxy group in this compound to a hydroxyl group (a phenol) is known as demethylation. This transformation is typically achieved using strong reagents that can cleave the aryl-oxygen bond. Common reagents for this purpose include strong protic acids like 47% hydrobromic acid (HBr) or strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.com The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, BBr₃ is highly effective but also very reactive and requires careful handling. chem-station.com

Table 3: Common Reagents for O-Demethylation

| Reagent | Type | General Conditions |

| Boron Tribromide (BBr₃) | Lewis Acid | Low temperature (e.g., -78°C to room temperature) in an inert solvent like dichloromethane (B109758). chem-station.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Heating in a solvent such as dichloromethane or acetonitrile. chem-station.com |

| 47% Hydrobromic Acid (HBr) | Brønsted Acid | Heating at high temperatures (e.g., ~130°C), sometimes with acetic acid as a co-solvent. chem-station.com |

Influence on Aromatic Reactivity and Regioselectivity

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is a cumulative effect of the electronic properties of its substituents. The methoxy group (-OCH₃) is a potent activating group due to its +M (mesomeric) effect, donating electron density to the ring and favoring substitution at the ortho and para positions. Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating due to their -M and -I (inductive) effects, withdrawing electron density and directing incoming electrophiles to the meta position. The bromine atom (-Br) is also deactivating (-I effect) but ortho, para-directing (+M effect).

In this compound, the positions are influenced as follows:

Position 2 (methoxy): Strongly activating, ortho, para-directing.

Position 3 (bromo): Deactivating, ortho, para-directing.

Position 5 (formyl): Strongly deactivating, meta-directing.

Position 1 (carboxylic acid): Deactivating, meta-directing.

The combined influence of these groups leads to a complex reactivity profile. The powerful activating effect of the methoxy group is counteracted by the three deactivating groups. The regioselectivity of electrophilic substitution will be determined by the directing effects of these substituents. The positions ortho and para to the methoxy group are 4 and 6. The position meta to the formyl and carboxylic acid groups is position 6. Therefore, position 6 is the most likely site for electrophilic attack, being activated by the methoxy group and directed by the formyl and carboxylic acid groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Substituents | Predicted Reactivity |

| 4 | Ortho to methoxy, ortho to bromo, meta to formyl | Moderately favored |

| 6 | Para to methoxy, ortho to formyl, meta to bromo | Highly favored |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple functional groups—carboxylic acid, aldehyde, and aryl bromide—presents both a challenge and an opportunity for selective chemical modifications.

Selective Reactivity of Multiple Functional Groups

With or without protecting groups, the inherent differences in the reactivity of the functional groups can be exploited for selective transformations.

Aldehyde Chemistry: The formyl group is susceptible to nucleophilic attack. It can undergo reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid without affecting the other functional groups under carefully controlled conditions.

Carboxylic Acid Chemistry: The carboxylic acid can be converted to an acid chloride, amide, or ester. For instance, treatment with thionyl chloride would yield the corresponding acid chloride, a versatile intermediate for acylation reactions.

Aryl Bromide Chemistry: The bromine atom is a handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Heck, or Sonogashira couplings can be performed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. The electronic nature of the ring, being somewhat electron-deficient, would favor these coupling reactions.

The specific reaction conditions would need to be carefully optimized to ensure chemoselectivity. For example, a Suzuki coupling at the bromide position might be performed under conditions where the aldehyde and carboxylic acid (or their protected forms) remain intact.

Table 3: Examples of Selective Transformations

| Target Functional Group | Reagents and Conditions | Product Type |

| Formyl | R-NH₂, NaBH₃CN | Secondary amine |

| Carboxylic Acid | SOCl₂, then R₂NH | Amide |

| Aryl Bromide | R-B(OH)₂, Pd catalyst, base | Biaryl compound |

Role As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Organic Architectures

The distinct functional groups of 3-Bromo-5-formyl-2-methoxybenzoic acid can be selectively addressed to construct complex molecular frameworks. The carboxylic acid allows for the formation of esters and amides, the aldehyde group is a reactive site for nucleophilic additions and condensations, and the bromo substituent is a key handle for cross-coupling reactions.

Synthesis of Natural Product Cores

While direct applications of this compound in the total synthesis of specific natural products are not yet extensively documented, its structural motifs are present in various biologically active molecules. The inherent functionality of this compound makes it an attractive starting material for the stereoselective synthesis of complex natural product cores. For instance, the presence of multiple reactive sites allows for the sequential introduction of chiral centers and the construction of polycyclic systems that are characteristic of many natural products.

The general strategy for utilizing such a building block would involve leveraging the differential reactivity of its functional groups. For example, the aldehyde could be used for an initial chain extension or cyclization reaction, followed by a palladium-catalyzed cross-coupling at the bromine site to introduce further complexity. The carboxylic acid could then be used to append other fragments or to direct cyclization.

Preparation of Heterocyclic Ring Systems

The aldehyde and carboxylic acid functionalities of this compound are prime handles for the synthesis of a wide variety of heterocyclic ring systems. Through condensation reactions with various nucleophiles, a plethora of five- and six-membered heterocycles can be accessed.

For example, reaction of the aldehyde with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) can yield isoxazoles. Furthermore, multicomponent reactions involving the aldehyde and carboxylic acid can be envisioned to construct more complex heterocyclic scaffolds in a single step. The bromine atom can be retained for further functionalization of the resulting heterocyclic system or can participate in intramolecular cyclization reactions.

A representative reaction demonstrating the potential for heterocyclic synthesis is the Hantzsch pyridine (B92270) synthesis, where an aldehyde, a β-ketoester, and a nitrogen source react to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Ethyl acetoacetate | Ammonia | Dihydropyridine derivative |

| This compound | Hydrazine | - | Pyrazole derivative |

| This compound | Hydroxylamine | - | Isoxazole derivative |

Assembly of Polyaromatic Hydrocarbons

The bromo- and formyl- functionalities of this compound are well-suited for the construction of polyaromatic hydrocarbons (PAHs). The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the annulation of additional aromatic rings.

The aldehyde group can participate in cyclization reactions, such as the Friedel-Crafts reaction, to form new fused ring systems. For instance, a Wittig reaction on the aldehyde to introduce an alkene, followed by an intramolecular Heck reaction, could be a viable strategy for the synthesis of a phenanthrene (B1679779) core. Subsequent aromatization would then yield the desired polyaromatic hydrocarbon.

Precursor for Advanced Materials Science Applications

The rigid structure and multiple reactive sites of this compound make it an excellent candidate for the synthesis of advanced materials with tailored properties.

Monomers for Polymer Synthesis

This compound is recognized as a valuable monomer for the synthesis of porous organic polymers, particularly Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for gas storage, separation, and catalysis.

The aldehyde and carboxylic acid functionalities can participate in the formation of various linkages, such as imine and ester bonds, which are commonly used to construct COF networks. The bromine atom can be used to further functionalize the resulting COF, for example, by post-synthetic modification to introduce catalytic sites or to tune the electronic properties of the material.

| Polymer Type | Linkage Type | Potential Application |

| Covalent Organic Framework (COF) | Imine, Ester | Gas storage, Catalysis |

| Porous Aromatic Framework (PAF) | Carbon-Carbon bonds | Gas separation, Sensing |

Ligands for Coordination Chemistry

The carboxylic acid group of this compound makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a three-dimensional network with high porosity.

| Metal Ion | Coordination Mode | Potential MOF Application |

| Zinc(II) | Carboxylate | Gas storage, Luminescence |

| Copper(II) | Carboxylate | Catalysis, Sensing |

| Zirconium(IV) | Carboxylate | Chemical stability, Catalysis |

Scaffolds for Supramolecular Assemblies

While specific examples involving this compound in supramolecular chemistry are not readily found in current research, the inherent characteristics of the molecule suggest its utility in this field. Supramolecular assemblies are complex structures formed by non-covalent interactions between molecular subunits. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of such assemblies. The aldehyde and bromo groups can be further functionalized to introduce other recognition motifs, potentially leading to the formation of intricate, self-assembled architectures like macrocycles or molecular cages.

Integration into Convergent and Divergent Synthetic Strategies

The multifunctional nature of this compound makes it a prime candidate for both convergent and divergent synthetic approaches.

Convergent Synthesis: In a convergent synthesis, complex fragments of a target molecule are synthesized independently and then joined together. This compound could serve as a key building block for one of these fragments. For instance, the aldehyde could be used in a Wittig reaction or a reductive amination to build a side chain, while the carboxylic acid and bromo group are masked or carried through for later-stage coupling reactions, such as Suzuki or Sonogashira cross-couplings.

Divergent Synthesis: Conversely, in a divergent synthesis, a single starting material is converted into a variety of structurally distinct products. Starting with this compound, one could selectively react each functional group to generate a library of derivatives. For example, the aldehyde could be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, while the bromo- and carboxy- functionalities offer further points of diversification.

Utility in Combinatorial Chemistry Libraries (General Chemical Exploration)

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening in drug discovery and materials science. The attributes of this compound make it an attractive scaffold for such libraries. The distinct reactivity of its functional groups allows for a systematic and parallel synthesis approach.

For example, the carboxylic acid could be coupled with a diverse set of amines to create an amide library. Subsequently, the aldehyde could be reacted with a range of hydrazines to form hydrazones, and the bromo-substituent could be subjected to various palladium-catalyzed cross-coupling reactions with different boronic acids or alkynes. This systematic approach would generate a large and diverse library of compounds from a single, versatile starting material.

Table of Research Findings (Hypothetical)

As there is a lack of specific research findings for this compound in the specified contexts, the following table is a hypothetical representation of data that could be generated from combinatorial chemistry efforts.

| Scaffold | Functional Group 1 Modification (Amide Formation) | Functional Group 2 Modification (Reductive Amination) | Functional Group 3 Modification (Suzuki Coupling) |

| This compound | Reaction with Benzylamine | Reaction with Piperidine | Coupling with Phenylboronic acid |

| This compound | Reaction with Aniline | Reaction with Morpholine | Coupling with 4-Tolylboronic acid |

| This compound | Reaction with Cyclohexylamine | Reaction with Pyrrolidine | Coupling with Naphthalene-1-boronic acid |

While the documented applications of this compound are limited, its chemical structure strongly suggests its potential as a valuable tool in modern organic synthesis. Its utility as a scaffold for supramolecular assemblies, a key component in convergent and divergent synthetic strategies, and a foundational building block for combinatorial libraries merits further investigation. The exploration of this compound's reactivity could lead to the development of novel synthetic methodologies and the discovery of new chemical entities with interesting properties.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-5-formyl-2-methoxybenzoic acid in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region will show two doublets, representing the two aromatic protons. Due to the substitution pattern, these protons are in a meta-relationship, leading to small coupling constants (typically 2-3 Hz). The electron-withdrawing nature of the bromine, formyl, and carboxylic acid groups, along with the electron-donating methoxy (B1213986) group, will influence the precise chemical shifts of these aromatic protons. The formyl proton will appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The methoxy group protons will also present as a singlet, expected around 3.8-4.2 ppm. The acidic proton of the carboxylic acid group will be observed as a broad singlet at a very downfield chemical shift, generally above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the aldehyde will be the most downfield, typically in the range of 165-195 ppm. The aromatic carbons will resonate between approximately 110 and 160 ppm. The carbon bearing the methoxy group will be shifted downfield due to the oxygen attachment, while the carbon attached to the bromine will also show a characteristic shift. The methoxy carbon itself will appear as a signal around 55-65 ppm.

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic protons would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals for the protonated aromatic carbons and the methoxy group.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Expected COSY Correlations | Expected HMBC Correlations |

| Carboxylic Acid (-COOH) | >10 | broad singlet | 1H | - | Aromatic carbons, Carbonyl carbon |

| Formyl (-CHO) | 9.5 - 10.5 | singlet | 1H | - | Aromatic carbons |

| Aromatic (Ar-H) | 7.5 - 8.5 | doublet (J ≈ 2-3 Hz) | 1H | Other Ar-H | Aromatic carbons, Carbonyl carbon |

| Aromatic (Ar-H) | 7.5 - 8.5 | doublet (J ≈ 2-3 Hz) | 1H | Other Ar-H | Aromatic carbons, Carbonyl carbon |

| Methoxy (-OCH₃) | 3.8 - 4.2 | singlet | 3H | - | Aromatic carbon |

| Carbon Type | Predicted ¹³C Chemical Shift (ppm) | Expected HSQC Correlation |

| Carboxylic Acid (-C OOH) | 165 - 175 | No |

| Formyl (-C HO) | 185 - 195 | Yes (with formyl proton) |

| Aromatic (C-Br) | 115 - 125 | No |

| Aromatic (C-H) | 120 - 140 | Yes (with aromatic protons) |

| Aromatic (C-OCH₃) | 150 - 160 | No |

| Aromatic (C-COOH) | 130 - 140 | No |

| Aromatic (C-CHO) | 135 - 145 | No |

| Methoxy (-OC H₃) | 55 - 65 | Yes (with methoxy protons) |

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions leading to this compound. By taking aliquots from the reaction mixture at different time intervals and acquiring ¹H NMR spectra, the disappearance of starting material signals and the appearance of product signals can be tracked. This allows for the determination of reaction completion and can provide insights into the formation of any intermediates or byproducts.

For purity assessment, ¹H NMR is particularly valuable. The integration of the signals is directly proportional to the number of protons they represent. By comparing the integrals of the signals corresponding to the target molecule with those of any impurities, a quantitative measure of purity can be obtained. The presence of sharp, well-resolved peaks is also a qualitative indicator of a pure sample.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a molecule and in analyzing its fragmentation patterns to further confirm its structure.

Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of the exact molecular formula of this compound (C₉H₇BrO₄). The experimentally determined monoisotopic mass should match the theoretical value within a few parts per million (ppm), providing strong evidence for the compound's identity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules or radicals from the molecular ion. Expected fragmentation could include the loss of a hydroxyl radical (-OH), water (-H₂O), a methoxy radical (-OCH₃), or carbon monoxide (-CO) from the formyl group. The fragmentation of the carboxylic acid group is also a common pathway.

| Ion | Formula | Theoretical Monoisotopic Mass (Da) | Possible Origin |

| [M]⁺ | C₉H₇⁷⁹BrO₄ | 257.9579 | Molecular Ion |

| [M+2]⁺ | C₉H₇⁸¹BrO₄ | 259.9558 | Molecular Ion (with ⁸¹Br) |

| [M-OH]⁺ | C₉H₆⁷⁹BrO₃ | 240.9501 | Loss of hydroxyl from COOH |

| [M-OCH₃]⁺ | C₈H₄⁷⁹BrO₃ | 226.9395 | Loss of methoxy radical |

| [M-COOH]⁺ | C₈H₆⁷⁹BrO₂ | 212.9551 | Loss of carboxyl group |

Isotopic Pattern Analysis for Halogenated Compounds

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern for any bromine-containing ion, where the two peaks are of roughly equal intensity. The presence of this 1:1 doublet for the molecular ion and its fragments is a definitive indicator of a monobrominated compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by the characteristic absorptions of its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1730 cm⁻¹. The formyl group's C=O stretch is also expected in this region, potentially overlapping or appearing as a shoulder on the carboxylic acid C=O peak, typically around 1680-1700 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid and the methoxy group will be visible in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Br stretch will appear at lower wavenumbers, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations of both the carboxylic acid and the aldehyde are expected to be observable. The aromatic ring vibrations often give strong and sharp signals in the Raman spectrum, which can be useful for confirming the substitution pattern. The symmetric stretching of the C-O-C bond of the methoxy group may also be Raman active.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 | 1700-1730 |

| Aldehyde | C=O stretch | 1680-1700 | 1680-1700 |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 (often strong) |

| Carboxylic Acid | C-O stretch | 1200-1300 | Observable |

| Methoxy Group | C-O stretch | 1000-1100 | Observable |

| Aromatic Ring | C-H out-of-plane bend | 800-900 | Weak |

| Aryl Bromide | C-Br stretch | 500-650 | Observable |

Characterization of Carbonyl, Hydroxyl, and Aromatic Stretches

A detailed FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The carbonyl (C=O) stretching vibrations from both the formyl and carboxylic acid groups would likely appear as strong, distinct peaks in the region of 1680-1740 cm⁻¹. The hydroxyl (-OH) stretch of the carboxylic acid would be anticipated as a broad band in the 2500-3300 cm⁻¹ region, a hallmark of the hydrogen-bonded dimeric structures common for carboxylic acids in the solid state. Aromatic C-H stretching vibrations would be expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce a series of peaks in the 1450-1600 cm⁻¹ range.

| Functional Group | Expected Vibrational Stretch | Anticipated Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Formyl C=O | Stretching | ~1700-1720 |

| Carboxylic Acid C=O | Stretching | ~1680-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (methoxy & acid) | Stretching | 1200-1300 |

| C-Br | Stretching | 500-650 |

This table represents expected values based on typical ranges for these functional groups and has not been generated from experimental data for this compound.

Vibrational Modes Analysis for Functional Group Identification

A comprehensive vibrational analysis would involve assigning the observed absorption bands to specific molecular motions. In addition to the primary stretching vibrations, bending (scissoring, rocking, wagging, and twisting) vibrations would also provide valuable structural information. For instance, out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region could help confirm the substitution pattern of the aromatic ring. The various C-C and C-O bending modes would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique spectral signature for the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. A key feature to investigate would be the hydrogen bonding network, particularly the expected dimerization of the carboxylic acid groups, which significantly influences the crystal packing and physical properties of the compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations for 3-bromo-5-formyl-2-methoxybenzoic acid are not extensively available in peer-reviewed literature. However, computational methods, such as Density Functional Theory (DFT), are routinely used to predict the electronic structure and properties of similarly substituted benzoic acid derivatives. These theoretical studies provide valuable insights into the molecule's reactivity, spectroscopic characteristics, and potential chemical behavior.

Electronic Structure Analysis

The electronic structure of this compound is governed by the interplay of its substituent groups on the benzene (B151609) ring. The methoxy (B1213986) (-OCH3) group is an electron-donating group through resonance, while the bromo (-Br) and formyl (-CHO) groups are electron-withdrawing. The carboxylic acid (-COOH) group is also electron-withdrawing.

A hypothetical analysis of its frontier molecular orbitals would suggest that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the aromatic system. The precise energy levels and distribution of these orbitals would require specific calculations.

Partial charges on the atoms, another key aspect of electronic structure, would likely show significant polarization. The oxygen atoms of the formyl, methoxy, and carboxyl groups would possess negative partial charges, while the carbonyl carbon of the formyl and carboxyl groups, as well as the carbon atom attached to the bromine, would exhibit positive partial charges.

Prediction of Spectroscopic Properties